2-Butyldimethylchlorosilane
CAS No.: 60090-96-2
Cat. No.: VC11661575
Molecular Formula: C6H15ClSi
Molecular Weight: 150.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60090-96-2 |
|---|---|
| Molecular Formula | C6H15ClSi |
| Molecular Weight | 150.72 g/mol |
| IUPAC Name | butan-2-yl-chloro-dimethylsilane |
| Standard InChI | InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 |
| Standard InChI Key | RJMZWYURQZUXHT-UHFFFAOYSA-N |
| SMILES | CCC(C)[Si](C)(C)Cl |
| Canonical SMILES | CCC(C)[Si](C)(C)Cl |
Introduction
Structural and Chemical Identity
Nomenclature and Molecular Characteristics
tert-Butyldimethylchlorosilane, systematically named chloro(1,1-dimethylethyl)dimethylsilane, is recognized by multiple synonyms including TBDMSCl, tert-butyldimethylsilyl chloride, and TBSCl . Its IUPAC name reflects the silicon-centered structure featuring:
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A chloro substituent ()
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A tert-butyl group ()
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Two methyl groups ()
The molecular geometry, confirmed by X-ray crystallography, shows a tetrahedral silicon atom with bond angles approximating 109.5°, consistent with sp³ hybridization .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 150.72 | |
| CAS Registry Number | 18162-48-6 | |
| Density (g/cm³ at 20°C) | 0.94 | |
| Melting Point (°C) | 88–92 | |
| Boiling Point (°C) | 125 | |
| Vapor Pressure (hPa at 25°C) | 7.10 |
Synthesis and Industrial Production
Conventional Laboratory Synthesis
The primary synthesis route involves reacting dichlorodimethylsilane () with tert-butyllithium () under inert conditions :
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Step 1: Cool a pentane solution of to 0°C.
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Step 2: Slowly add tert-butyllithium in pentane, maintaining temperatures ≤25°C to prevent side reactions.
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Step 3: Stir for 48 hours at ambient temperature to ensure complete substitution.
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Step 4: Distill the crude product under reduced pressure (97.5 kPa), collecting the fraction at 125°C.
This method achieves a 70% yield, with purity >98% after recrystallization .
Palladium-Catalyzed Industrial Process
Scalable production employs palladium acetate () to mediate the reaction between methallyl chloride () and tert-butyldimethylsilane :
Optimized Conditions:
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Temperature: 60–70°C during addition, 100°C for aging
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Catalyst loading: 0.03 wt% Pd(OAc)₂
Reactivity and Functional Group Protection
Alcohol Protection Mechanism
TBDMSCl reacts with alcohols in the presence of imidazole or triethylamine, forming stable silyl ethers :
Key Advantages:
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Resistance to acidic conditions (stable at pH >4)
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Cleavage via fluoride ions (e.g., TBAF) under mild conditions
Table 2: Comparison of Silyl Protecting Groups
| Group | Relative Stability | Deprotection Method | Steric Demand |
|---|---|---|---|
| TBDMS | High | Moderate | |
| TMS | Low | Low | |
| TES | Moderate | Low |
Pharmaceutical and Industrial Applications
Statin Drug Synthesis
TBDMSCl protects hydroxyl intermediates during the production of hypolipidemic agents:
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Lovastatin: Silylation of the 4-hydroxyl group prevents undesired lactonization .
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Simvastatin: Selective protection enables precise β-hydroxy acid functionalization .
Prostaglandin Analogues
In the Corey synthesis of prostaglandin , TBDMS groups shield secondary alcohols during cross-coupling steps, achieving enantiomeric excess >99% .
Material Science Applications
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Surface Modification: TBDMSCl functionalizes silica nanoparticles, enhancing hydrophobicity for chromatographic stationary phases .
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Polymer Chemistry: Initiates ring-opening polymerization of lactones, controlling molecular weight distributions .
| Parameter | Value |
|---|---|
| OSHA PEL (TWA) | Not established |
| NIOSH REL | 5 mg/m³ (silica) |
| ACGIH TLV | 10 ppm (chloride) |
Recent Methodological Advances
Flow Chemistry Applications
Continuous-flow reactors now enable kilogram-scale TBDMSCl production with:
Green Chemistry Initiatives
Solvent-free mechanochemical silylation techniques achieve:
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